molecular formula C23H19IN2O2 B2997681 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533873-77-7

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2997681
CAS No.: 533873-77-7
M. Wt: 482.321
InChI Key: BFGSXMHSUWVCLV-UHFFFAOYSA-N
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Description

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 1,4-benzodiazepin-2-one core substituted with a 2-iodobenzoyl group at position 4, a methyl group at position 7, and a phenyl group at position 4. Its molecular formula, calculated from structural analysis, is C₂₃H₁₇IN₂O₂.

Properties

IUPAC Name

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGSXMHSUWVCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a benzoyl derivative, followed by the formation of the benzodiazepine core through cyclization reactions. The iodination step often employs reagents such as iodine or iodinating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodiazepines with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may bind to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This can result in various physiological effects, including anxiolytic, sedative, and anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with 5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam), a structurally related benzodiazepine from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Structural Features Pharmacological Notes (Evidence-Based) References
4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one 4-(2-iodobenzoyl), 7-methyl, 5-phenyl C₂₃H₁₇IN₂O₂ Iodo-substituted benzoyl group; phenyl at C5 Activity not reported in provided sources -
5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) 5-(2-chlorophenyl), 1-methyl, 7-nitro C₁₆H₁₂ClN₃O₃ Chlorophenyl; nitro group at C7 High purity (no other actives detected)

Key Differences:

Halogen Substituents :

  • The target compound features iodine in the 2-iodobenzoyl group, which confers higher molecular weight and polarizability compared to the chlorine in Methylclonazepam’s 2-chlorophenyl group. This difference may enhance lipophilicity and alter metabolic stability .

Electron-Withdrawing Groups :

  • Methylclonazepam includes a 7-nitro group, a strong electron-withdrawing moiety that could influence redox properties and receptor affinity. In contrast, the target compound has a 7-methyl group, which is electron-donating and may reduce oxidative degradation.

Methylclonazepam lacks this feature but retains a chlorophenyl group at position 5.

Biological Activity

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazepine core with specific substitutions that influence its biological activity. The presence of the iodobenzoyl group is significant for its interaction with biological targets.

1. Central Nervous System Effects

Benzodiazepines are primarily known for their effects on the central nervous system (CNS). Studies indicate that compounds like this compound exhibit anxiolytic and sedative properties. Research has demonstrated that similar benzodiazepine derivatives can enhance GABAergic transmission, leading to increased inhibitory neurotransmission in the CNS .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of benzodiazepine derivatives. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. This activity may be attributed to the structural characteristics of the benzodiazepine framework, which allows for electron donation to neutralize reactive oxygen species (ROS) .

3. Analgesic Properties

Preliminary investigations suggest that this compound may possess analgesic effects. Similar benzodiazepines have been reported to modulate pain pathways, potentially providing relief from acute and chronic pain conditions through their action on the CNS .

The biological activity of this compound is primarily mediated through its interaction with GABA receptors. By enhancing GABA's inhibitory effects, these compounds can lead to increased neuronal stability and reduced excitability.

Study 1: Anxiolytic Effects

A study conducted on a rat model showed that administration of a similar benzodiazepine derivative significantly reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent response correlating with increased GABA receptor activity .

Study 2: Antioxidant Efficacy

In vitro assays demonstrated that the compound effectively reduced lipid peroxidation in neuronal cell cultures exposed to oxidative stress. This suggests a protective role against neurodegenerative processes associated with oxidative damage .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AnxiolyticReduces anxietyEnhances GABAergic transmission
AntioxidantScavenges free radicalsElectron donation to neutralize ROS
AnalgesicAlleviates painModulates pain pathways via CNS

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